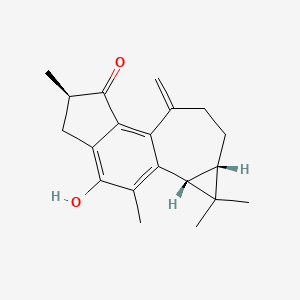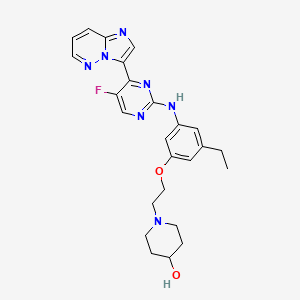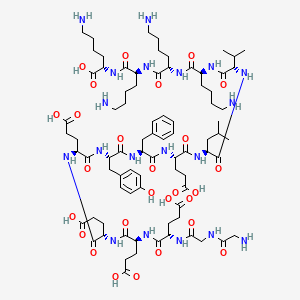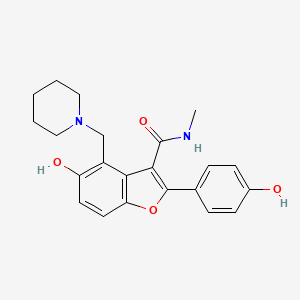
2-(4-Hydroxyphenyl)-~{n}-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAM-16 is a potent, orally active inhibitor of polyketide synthase 13 (Pks13), with an IC50 value of 0.32 micromolar, demonstrating promising activity against Mycobacterium tuberculosis . Additionally, TAM-16 inhibits the hERG cardiac ion channel . This compound has shown significant potential in the treatment of tuberculosis, particularly in strains resistant to conventional treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAM-16 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of TAM-16 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TAM-16 undergoes various types of chemical reactions, including:
Oxidation: TAM-16 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on TAM-16.
Substitution: TAM-16 can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
TAM-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of polyketide synthase 13 and its role in Mycobacterium tuberculosis.
Biology: Investigated for its effects on bacterial growth and survival, particularly in tuberculosis research.
Medicine: Explored as a potential therapeutic agent for tuberculosis, especially in drug-resistant strains.
Mechanism of Action
TAM-16 exerts its effects by inhibiting polyketide synthase 13 (Pks13), an enzyme crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, TAM-16 disrupts the production of mycolic acids, essential components of the bacterial cell wall, leading to bacterial cell death . Additionally, TAM-16 inhibits the hERG cardiac ion channel, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Rifampicin: Another first-line drug used in combination therapy for tuberculosis.
Benzofuran-based inhibitors: Compounds with similar structures but varying efficacy and safety profiles.
Uniqueness of TAM-16
TAM-16 stands out due to its potent inhibition of polyketide synthase 13 and its promising activity against drug-resistant strains of Mycobacterium tuberculosis . Its unique mechanism of action and favorable pharmacological profile make it a valuable candidate for further development as an antitubercular agent .
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,25-26H,2-4,11-13H2,1H3,(H,23,27) |
InChI Key |
PQGCMFVNJWTUFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)


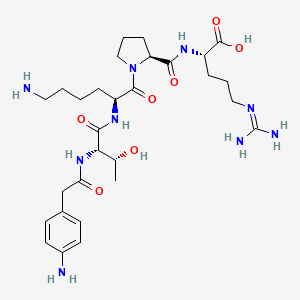
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
